molecular formula C24H25NO3 B2894951 1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one CAS No. 1119392-10-7

1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one

Cat. No. B2894951
CAS RN: 1119392-10-7
M. Wt: 375.468
InChI Key: ZLRUVZGIYJLYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains several functional groups including a dimethoxyphenyl group, a methylphenyl group, and a trihydroindolone group .


Molecular Structure Analysis

The molecular structure of a compound can be elucidated using techniques like X-ray diffraction, FT-IR, UV–visible, 1H NMR, and HRMS .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, it might undergo a retro-Michael reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. These might include determining its molecular weight, melting point, boiling point, solubility, and spectral data .

Scientific Research Applications

Identity and Neo-Lignan Analysis

1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is related to compounds studied for their identity and neo-lignan content. Research on similar neo-lignans from fruits of Virola sebifera found inconsistencies in spectroscopic data, suggesting complex chemical behaviors and potential for diverse applications (Harrowven, Newman, & Knight, 1998).

Reactivity in Chemical Reactions

Studies have explored the reactivity of compounds like 1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one in various chemical reactions. For instance, 4,6-Dimethoxy-2,3-diphenylindole, a related compound, reacts with phosphoryl chloride, indicating potential for synthesis and modification in pharmaceutical and chemical industries (Black, Ivory, & Kumar, 1996).

Enzymatic Modification and Antioxidant Capacity

Enzymatic modification studies of similar compounds, like 2,6-Dimethoxyphenol, have demonstrated the potential to produce compounds with higher antioxidant capacities. This indicates possible applications in developing bioactive compounds with enhanced health benefits (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Chiral Discrimination in Liquid Chromatography

Research in liquid chromatography using chiral stationary phases has involved compounds structurally related to 1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one, contributing to advancements in enantiomeric separation techniques in analytical chemistry (Yashima, Yamamoto, & Okamoto, 1996).

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds using similar molecular structures has been explored, indicating potential pharmaceutical applications. For instance, reactions of 4,6-dimethoxyindoles with secondary amides demonstrate the possibilities in drug discovery and medicinal chemistry (Black, Bowyer, Ivory, Jolliffe, & Kumar, 1996).

Carbonic Anhydrase Inhibitory Properties

Research on bromophenols, including compounds like (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, has shown significant carbonic anhydrase inhibitory capacities. This suggests potential therapeutic applications for treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Stability and Reactivity Studies

Stability studies of alkoxy-substituted inden-2-ones and related compounds provide insights into their reactivity and stability, essential for pharmaceutical and chemical applications (Bradshaw, Jones, & Nongrum, 1991).

Future Directions

Future research could focus on synthesizing the compound and studying its properties in more detail. It could also involve exploring its potential applications, for example in medicine or materials science .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-15-5-7-17(8-6-15)20-14-19-21(11-16(2)12-22(19)26)25(20)18-9-10-23(27-3)24(13-18)28-4/h5-10,13-14,16H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRUVZGIYJLYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.